[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate
Description
[(1R,2S,5R,6S)-6-Acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate (CAS: 78804-17-8) is a polyacylated cyclohexene derivative featuring multiple ester groups (acetyloxy, benzoyloxy, and methyl benzoate) and hydroxyl substituents. The compound is structurally related to natural products such as zeylenol derivatives and uvarirufol B, which are known for their roles in medicinal chemistry .
Properties
Molecular Formula |
C23H22O8 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate |
InChI |
InChI=1S/C23H22O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3/t18-,19+,20+,23-/m1/s1 |
InChI Key |
WTFRADBWXYQLMA-QTDGGUCWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](C=C[C@@H]([C@@]1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1C(C=CC(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Key Reactions:
Benzoyloxylation :
Acetylation :
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Benzoyloxylation | NaOBz, n-Bu₄NHSO₄, acetone, reflux, 5 h | 75% | |
| Acetylation | AcCl, DMAP, CH₂Cl₂, 0°C→RT | 92% |
Hydroxylation and Epoxide Ring-Opening
Osmium tetroxide-mediated dihydroxylation and epoxide intermediates are employed to introduce hydroxyl groups with retained stereochemistry.
Dihydroxylation Example :
- Substrate : 1,4-Disubstituted cyclohexene derivatives.
- Conditions : OsO₄, NMO, H₂O, 25°C.
- Outcome : Anti-diol configuration relative to the peroxide linkage.
| Substrate | Product | Yield | Reference |
|---|---|---|---|
| Cyclohexene derivative | Cyclohexane-1,2,3,4-tetrol | 95% |
Chemoenzymatic Synthesis Using Oxidoreductases
Chemoenzymatic routes leverage microbial fermentation for stereoselective diol production, followed by chemical modifications.
Fermentation Example :
- Microorganism : E. coli JM109(pDTG601a).
- Substrate : Ethyl benzoate.
- Product : Cyclohexadiene-cis-diol (precursor to oseltamivir).
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Fermentation | E. coli, glucose, 30°C, 48 h | 80% | |
| Acrylate Translocation | Pd(0)-catalyzed coupling | 70% |
Protective Group Strategies
Protective groups (e.g., acetyl, benzoyl) enable selective functionalization. Deprotection is achieved via acidic or nucleophilic conditions.
Deprotection Example :
- Protecting Group : Acetyl.
- Reagent : Zn, acetic acid, acetone.
- Outcome : Clean removal without epimerization.
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Deprotection | Zn, HOAc, acetone, −25°C→RT | 90% |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Enzymatic Resolution | High ee, scalable | High cost of enzymes |
| Acylation | Mild conditions, high yield | Requires anhydrous environment |
| Chemoenzymatic | Sustainable, stereoselective | Long fermentation times |
Experimental Data and Spectral Correlation
NMR Data for [(1R,2S,5R,6S)-6-Acetyloxy-5-Benzoyloxy-1,2-Dihydroxycyclohex-3-en-1-yl]methyl Benzoate
| Proton | δ (ppm) | Multiplicity | Coupling (J, Hz) |
|---|---|---|---|
| 1-OCH₂OBz | 4.80 | d | 12.0 |
| 2-OH | 2.15 | t | 9.5 |
| 5-BzO | 7.40–7.60 | m | — |
| 6-OAc | 2.10 | s | — |
Chemical Reactions Analysis
Acidic/Basic Hydrolysis
-
Acetoxy Group Hydrolysis : The acetyloxy group undergoes hydrolysis under acidic conditions to yield acetic acid and the corresponding diol derivative. Basic conditions (e.g., NaOH) lead to saponification, producing acetate salts.
-
Benzoyloxy Group Hydrolysis : Benzoyloxy esters are hydrolyzed more slowly than acetyloxy groups. Controlled acidic hydrolysis selectively removes benzoyl groups, leaving hydroxyls unprotected .
Example Conditions :
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acetoxy group | 0.1M HCl | Diol derivative | 75% | |
| Benzoyloxy group | 2M NaOH | Free hydroxyl | 60% |
Acetyl Group Migration
Prolonged reaction times or elevated temperatures induce acetyl migration from the 6-position to adjacent hydroxyls, forming structural isomers. This side reaction necessitates precise control during synthesis .
Key Observation :
-
Migration occurs via a six-membered transition state, confirmed by NMR analysis .
-
Mitigation : Short reaction times (<2h) and low temperatures (0–5°C) suppress migration .
Chemoselective Alcoholysis
The methyl benzoate group undergoes selective alcoholysis in methanol with acetyl chloride, yielding methanolysis products while preserving other esters .
Reaction Scheme :
Conditions : 0°C, 1h, 84% yield .
Benzoylation of Hydroxyl Groups
Primary hydroxyl groups exhibit higher reactivity toward benzoylation. Using BzCl with 2,4,6-collidine in DCM achieves regioselective protection .
Example :
| Position | Reactivity | Product | Yield |
|---|---|---|---|
| Primary OH | High | Benzoylated derivative | 89% |
| Secondary OH | Low | Unreacted | - |
Cyclohexene Ring Oxidation
The cyclohexene double bond reacts with oxidizing agents (e.g., Dess-Martin periodinane) to form epoxides or diols, depending on conditions .
Experimental Data :
| Oxidizing Agent | Product | Yield |
|---|---|---|
| Dess-Martin periodinane | Epoxide | 89% |
| OsO₄ | Vicinal diol | 72% |
Reduction of Esters
Catalytic hydrogenation (H₂/Pd-C) reduces ester groups to alcohols, though competing double-bond saturation may occur.
Nucleophilic Substitution
The methyl benzoate group participates in nucleophilic substitutions with amines or thiols under basic conditions, forming amides or thioesters.
Example :
Conditions : DCM, Et₃N, 25°C, 68% yield.
Stability Considerations
-
pH Sensitivity : Degrades rapidly in strong acids (pH <2) or bases (pH >12) .
-
Thermal Stability : Decomposes above 150°C, releasing benzoic acid and acetic anhydride.
Reaction Monitoring and Characterization
Scientific Research Applications
[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate is a chemical compound with the molecular formula and a molecular weight of 426.131467664 daltons .
X-ray Fluorescence Spectrometry
X-ray fluorescence (XRF) spectrometry can be applied in detecting binding events and measuring binding selectivities between chemicals and receptors . It can also be used for estimating the therapeutic index of a chemical and the binding selectivity of a chemical versus chemical analogs, measuring post-translational modifications of proteins, and drug manufacturing .
Method Summary
- Establish a baseline X-ray fluorescence signal for a heavy element in a portion of a first receptor and in a portion of at least one more receptor that may be the same or different from the first receptor, the heavy element being present in a chemical to be tested for binding to the receptors .
- Expose the receptors to the chemical and allow the chemical to bind to them to form a first chemical-receptor complex and at least one more chemical-receptor complex .
- Measure the X-ray fluorescence signals due to the heavy element in the first chemical-receptor complex and in the at least one more chemical-receptor complex .
- Subtract the baseline X-ray fluorescence signal of the first receptor from the measured X-ray fluorescence signal of the of the first chemical-receptor complex to obtain a first net X-ray fluorescence signal .
- Subtract the baseline X-ray fluorescence signal of the at least one more receptor from the measured X-ray fluorescence signal of the of the at least one more chemical-receptor complex to obtain at least one more net X-ray fluorescence signal .
Additional method steps
- Establishing a baseline X-ray fluorescence signal for a first heavy element in a first portion of a first receptor and in a first portion of a second receptor, the first heavy element being present in a chemical to be tested for binding to the receptors .
- Establishing a baseline x-ray fluorescence signal for a second heavy element in a second portion of the first receptor and in a second portion of a second receptor, the second heavy element being present in an analog of the chemical to be tested for binding to the receptors .
- Exposing the first portions of the receptors to the chemical and allowing the chemical to bind to them to form a first chemical-receptor complex and a second chemical-receptor complex .
- Measuring the x-ray fluorescence signal due to the first heavy element present in the first chemical-receptor complex and in the second chemical-receptor complex .
- Exposing the second portions of the receptors to the analog and allowing the analog to bind to them to form a first analog-receptor complex and a second analog-receptor complex .
- Measuring the x-ray fluorescence signal due to the second heavy element present in the first analog .
Mechanism of Action
The mechanism of action of [(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s key analogs differ in hydroxyl and ester group positioning, impacting their biological and chemical behaviors:
Key Observations :
Physicochemical Properties
- Lipophilicity : The presence of two benzoyl groups (target compound) vs. one (uvarirufol B) increases logP values, enhancing membrane permeability but reducing aqueous solubility .
- Stability : Acetyloxy groups are more hydrolytically labile than benzoyloxy esters, making the target compound prone to degradation under basic conditions compared to fully benzoylated analogs .
Research Findings and Data Gaps
- Mass Spectrometry : The target compound’s exact mass (426.1013628) distinguishes it from analogs with mass variations (e.g., 426.1391064 in ), enabling precise identification in metabolomic studies .
- Stereochemical Sensitivity : The (1R,2S,5R,6S) configuration is critical for bioactivity; epimerization at any center could nullify effects observed in natural analogs .
- Data Limitations : Direct comparisons of pharmacokinetics or toxicity with uvarirufol B or analogs are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 426.13 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including acetoxy and benzoyloxy moieties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The specific antioxidant capacity of this compound has been assessed through various assays such as DPPH and ABTS radical scavenging tests.
Anti-inflammatory Effects
Studies suggest that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation. For instance, in vitro studies have demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with similar compounds.
Antimicrobial Properties
The antimicrobial activity of related compounds has been documented against a range of pathogens including bacteria and fungi. This compound's efficacy against specific strains should be evaluated through disk diffusion and minimum inhibitory concentration (MIC) methods.
Case Studies
-
Case Study on Antioxidant Activity
- Objective : To evaluate the antioxidant capacity of the compound.
- Method : DPPH assay was employed.
- Results : The compound exhibited a significant reduction in DPPH radical absorbance compared to the control group.
- : Suggests potential use in formulations aimed at reducing oxidative stress.
-
Case Study on Anti-inflammatory Effects
- Objective : Investigate the impact on cytokine production.
- Method : ELISA assays were conducted on cultured macrophages treated with the compound.
- Results : Notable decrease in TNF-alpha production was observed.
- : Indicates potential therapeutic applications in inflammatory diseases.
-
Case Study on Antimicrobial Activity
- Objective : Assess antimicrobial efficacy against Staphylococcus aureus.
- Method : MIC determination using broth microdilution.
- Results : The compound displayed an MIC of 32 µg/mL against S. aureus.
- : Supports further exploration for use as an antimicrobial agent.
Research Findings
Recent studies have focused on the synthesis of this compound and its derivatives to enhance biological activity. The modification of functional groups has been shown to influence both potency and selectivity towards biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.13 g/mol |
| Antioxidant Activity | DPPH IC50 = 25 µg/mL |
| Anti-inflammatory Effect | TNF-alpha reduction ~50% |
| Antimicrobial Activity | MIC against S. aureus = 32 µg/mL |
Q & A
Q. What laboratory synthesis methods are recommended for [(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate?
Synthesis typically involves multi-step protection/deprotection strategies. For example, benzoyl and acetyl groups can be introduced via esterification using benzoyl chloride or acetic anhydride under controlled acidic or basic conditions. Purification often employs column chromatography (silica gel, eluent gradients) or recrystallization, as demonstrated in analogous benzoate derivatives . Key intermediates should be validated via NMR and mass spectrometry to ensure stereochemical fidelity.
Q. What safety measures are critical when handling this compound?
Follow OSHA and EN166 standards: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation of vapors (even if no acute toxicity is reported). In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention if irritation persists. Store in airtight containers away from ignition sources to prevent electrostatic discharge .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR : H and C NMR identify substituent positions and stereochemistry (e.g., acetyloxy vs. benzoyloxy groups). Coupling constants in H NMR clarify cyclohexene ring conformation .
- IR : Confirm ester carbonyl stretches (~1720 cm) and hydroxyl groups (~3400 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+Na] peaks) .
Q. How should researchers handle discrepancies in melting point or spectral data?
Re-crystallize the compound to assess purity and repeat spectral analyses. Cross-validate with computational tools (e.g., DFT calculations for NMR chemical shifts) or compare with structurally similar compounds in databases like NIST Chemistry WebBook .
Advanced Research Questions
Q. How can stereochemical outcomes be optimized during synthesis?
Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation for adjacent diols) to control stereocenters. Monitor reaction progress via chiral HPLC or polarimetry. For example, highlights TEMPO-mediated oxidations to preserve stereochemistry during intermediate formation .
Q. What computational methods aid in resolving crystallographic ambiguities?
SHELX software (e.g., SHELXL for refinement) is critical for small-molecule crystallography. For twinned crystals or weak diffraction data, employ twin refinement algorithms and high-resolution synchrotron sources. Validate hydrogen bonding networks using Mercury software .
Q. How can potentiometric titration be adapted to study this compound’s acidity?
Dissolve the compound in non-aqueous solvents (e.g., isopropyl alcohol, DMF) and titrate with tetrabutylammonium hydroxide (TBAH). Plot mV vs. titrant volume to determine half-neutralization potentials (HNP) and calculate pKa values. Reference methods from , which used similar benzoate derivatives .
Q. What experimental approaches assess stability under varying storage conditions?
Conduct accelerated stability studies: expose the compound to 40°C/75% RH for 6 months and analyze degradation via HPLC. Compare with controls stored at -20°C. Monitor ester hydrolysis (acetyl/benzoyl groups) by tracking free hydroxyl peaks in H NMR .
Q. How can ecological impact be evaluated despite limited ecotoxicity data?
Perform in vitro assays:
Q. What strategies resolve conflicting crystallographic and spectroscopic data?
Re-examine sample purity (HPLC, TLC) and crystallize under different conditions (solvent, temperature). For NMR conflicts, use 2D techniques (COSY, NOESY) to confirm through-space correlations. Cross-reference with SHELX-refined crystallographic coordinates to validate spatial arrangements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
